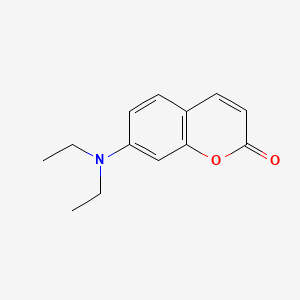

2H-1-Benzopyran-2-one, 7-(diethylamino)-

Description

Historical Perspectives and Evolution of 7-(Diethylamino)coumarin Research

The history of coumarin (B35378) itself dates back to 1820 when it was first isolated from the tonka bean. chim.it However, the exploration of its fluorescent properties and the synthesis of derivatives like 7-(diethylamino)coumarin for scientific applications began much later. The use of coumarins as fluorescent probes started in the 19th century. rsc.org Over the decades, research has evolved from the initial discovery and characterization of their fluorescent properties to the rational design and synthesis of highly specialized derivatives. acs.orgchim.it

Early studies focused on understanding the fundamental photophysics of 7-aminocoumarins, a class to which 7-(diethylamino)coumarin belongs. nih.gov Researchers soon recognized that modifications to the coumarin core could fine-tune its fluorescent output, leading to the development of a wide array of probes for various applications. chim.it The journey has seen the creation of derivatives for sensing metal ions, anions, and biologically relevant molecules, as well as for use in bioimaging and materials science. jk-sci.comrsc.orgrsc.org

Significance of the 2H-1-Benzopyran-2-one Scaffold in Fluorescent Chemistry

The 2H-1-benzopyran-2-one, or coumarin, scaffold is a privileged structure in the design of fluorescent molecules. researchgate.net Its rigid, planar structure contributes to its inherent fluorescence. rsc.org The lactone ring within the scaffold plays a crucial role in the electronic properties of the molecule. The versatility of the coumarin scaffold lies in the ease with which it can be chemically modified at various positions, allowing for the modulation of its absorption and emission characteristics. researchgate.netchim.it

Substituents at the 3, 4, and 7-positions have the most significant impact on the photophysical properties. The introduction of an electron-donating group, such as the diethylamino group at the 7-position, and an electron-withdrawing group at the 3-position creates a "push-pull" system. This configuration facilitates an efficient intramolecular charge transfer (ICT) upon photoexcitation, which is the primary mechanism behind the strong and environmentally sensitive fluorescence of these compounds. nih.govchim.it This tunability makes the 2H-1-benzopyran-2-one scaffold an ideal platform for creating fluorescent probes tailored to specific scientific questions. acs.org

Overview of Research Trajectories for 7-(Diethylamino)coumarin Derivatives

The exceptional photophysical properties of 7-(diethylamino)coumarin have paved the way for a broad spectrum of research applications. Key research trajectories include:

Fluorescent Probes and Sensors: A major area of research involves the design of chemosensors for the detection of various analytes. By attaching a specific recognition unit to the 7-(diethylamino)coumarin scaffold, scientists have created probes that can selectively detect metal ions (like Al³⁺, Cu²⁺, and Hg²⁺), anions, and small molecules of biological interest. jk-sci.comrsc.orgglobethesis.com These sensors often exhibit a "turn-on" or "turn-off" fluorescent response upon binding to the target analyte.

Bioimaging: The bright and stable fluorescence of these derivatives makes them excellent candidates for bioimaging applications. chim.it They have been utilized as fluorescent labels for proteins and other biomolecules, enabling the visualization of cellular structures and processes. rsc.orgsigmaaldrich.com Their ability to function in aqueous environments and their good biocompatibility are significant advantages in this context. acs.org

Materials Science: 7-(Diethylamino)coumarin derivatives have also found applications in materials science. They have been incorporated into polymers and other materials to create fluorescent nanoparticles and films. nih.gov For instance, they have been used to modify carbon quantum dots to enhance their fluorescence characteristics for applications in nanomedicine and pharmacy. nih.gov

Photodynamic Therapy and Optoelectronics: The unique electronic properties of these compounds have led to investigations into their potential use in photodynamic therapy and as components in organic light-emitting diodes (OLEDs). researchgate.net

The following tables summarize some of the key photophysical properties of 7-(diethylamino)coumarin and its derivatives as reported in the literature.

| Compound Name | Excitation Max (nm) | Emission Max (nm) | Solvent/Environment | Reference |

| 7-(Diethylamino)coumarin-3-carboxylic acid | 407 | 472 | - | caymanchem.com |

| 7-(Diethylamino)coumarin-3-carboxylic acid | 409 | 473 | 0.1 M Tris pH 9.0 | sigmaaldrich.com |

| 7-Diethylamino-4-methylcoumarin (B84069) | - | - | - | nih.gov |

| 7-(Diethylamino)quinolone chalcone (B49325) derivative 1 | 425 | 550 | THF | acs.org |

| 7-(Diethylamino)quinolone chalcone derivative 2 | 430 | 565 | DCM | acs.org |

| Compound | Quantum Yield (ΦF) | Lifetime (τF) in ns | Environment | Reference |

| 7-(Diethylamino)coumarin oxime/F⁻ sensor | - | 0.2 (36%), 3.1 (64%) | MeCN with TBA⁺F⁻ | researchgate.net |

| 7-(Diethylamino)coumarin oxime/F⁻ sensor | - | 1.0 (6%), 3.3 (94%) | MeCN with TBA⁺F⁻ and 4% water | researchgate.net |

| 7-(Diethylamino)coumarin-hemicyanine hybrid | 0.68 | - | - | chim.it |

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

7-(diethylamino)chromen-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15NO2/c1-3-14(4-2)11-7-5-10-6-8-13(15)16-12(10)9-11/h5-9H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QXAMGWKESXGGNV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C1=CC2=C(C=C1)C=CC(=O)O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9066627 | |

| Record name | 2H-1-Benzopyran-2-one, 7-(diethylamino)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9066627 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Yellow crystalline solid; [Sigma-Aldrich MSDS] | |

| Record name | 7-Diethylaminocoumarin | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/15094 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

20571-42-0 | |

| Record name | 7-Diethylaminocoumarin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=20571-42-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 7-Diethylaminocoumarin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020571420 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2H-1-Benzopyran-2-one, 7-(diethylamino)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2H-1-Benzopyran-2-one, 7-(diethylamino)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9066627 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 7-(diethylamino)-2-benzopyrone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.883 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 7-Diethylaminocoumarin | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8NX73KU7CZ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Structural Elucidation

Strategies for the Synthesis of 7-(Diethylamino)coumarin Derivatives

The construction of the 7-(diethylamino)coumarin framework and its subsequent modification are achieved through several key synthetic strategies. These strategies are crucial for tuning the photophysical and chemical properties of the resulting molecules for specific applications.

The formation of the 7-(diethylamino)coumarin core often involves multi-step reaction sequences. A prominent example is the Pechmann condensation, a classic method for synthesizing coumarins. wikipedia.orgorganic-chemistry.org This reaction typically involves the condensation of a phenol (B47542) with a β-ketoester under acidic conditions. wikipedia.orgorganic-chemistry.org For 7-(diethylamino)coumarin, 3-diethylaminophenol (B49911) is a common starting material. The mechanism proceeds through an initial transesterification, followed by an intramolecular electrophilic attack of the activated carbonyl group onto the aromatic ring, and subsequent dehydration to form the pyran-2-one ring system. wikipedia.org Various acid catalysts, including strong Brønsted acids like sulfuric acid and Lewis acids such as aluminum chloride, are employed to facilitate this transformation. nih.gov

Another significant multi-step approach is the Perkin reaction, which involves the condensation of an aromatic aldehyde (like 4-(diethylamino)salicylaldehyde) with an acid anhydride (B1165640) in the presence of its corresponding carboxylate salt. organicreactions.orgscienceinfo.com This method, while historically important for coumarin (B35378) synthesis, can sometimes require harsh conditions. google.com

The Wittig reaction also provides a pathway to the coumarin core. For instance, 4-(diethylamino)salicylaldehyde (B93021) can be reacted with (ethoxycarbonylmethylene)triphenylphosphorane to yield 7-(diethylamino)coumarin. researchgate.net

These multi-step syntheses, while sometimes requiring purification of intermediates, offer a high degree of control over the final product's structure.

Condensation reactions are at the heart of coumarin synthesis. Beyond the Pechmann and Perkin reactions, the Knoevenagel condensation is a widely utilized and versatile method. nih.govresearchgate.netic.ac.uk This reaction involves the condensation of an o-hydroxybenzaldehyde, such as 4-(diethylamino)salicylaldehyde, with a compound containing an active methylene (B1212753) group, like diethyl malonate, ethyl acetoacetate, or ethyl cyanoacetate. nih.govutm.my The reaction is typically catalyzed by a weak base, such as piperidine (B6355638) or pyridine, and proceeds through a tandem Knoevenagel condensation-intramolecular cyclization sequence. nih.govnih.gov The choice of the active methylene compound allows for the direct introduction of various substituents at the C3-position of the coumarin ring. For example, using Meldrum's acid with a substituted 2-hydroxy benzaldehyde (B42025) can yield 3-carboxy coumarins. researchgate.net The efficiency and mild conditions of the Knoevenagel condensation make it a popular choice for generating a diverse library of coumarin derivatives. researchgate.netic.ac.uk

| Reaction Name | Key Reactants | Catalyst Type |

| Pechmann Condensation | Phenol, β-ketoester | Acid (Brønsted or Lewis) wikipedia.orgnih.gov |

| Perkin Reaction | Aromatic aldehyde, Acid anhydride | Carboxylate salt organicreactions.orgscienceinfo.com |

| Knoevenagel Condensation | o-hydroxybenzaldehyde, Active methylene compound | Base (e.g., piperidine) nih.govnih.gov |

| Wittig Reaction | Aromatic aldehyde, Phosphonium ylide | - |

To improve synthetic efficiency, reduce waste, and simplify procedures, one-pot synthesis methodologies have been developed for 7-(diethylamino)coumarin derivatives. These approaches combine multiple reaction steps into a single pot without the need for isolating intermediates. For instance, a three-component reaction involving 4-(diethylamino)salicylaldehyde, ethyl cyanoacetate, and an o-aminophenol in refluxing n-butanol can produce 3-(benzoxazol-2-yl)-7-(diethylaminocoumarin) derivatives. researchgate.net Another one-pot method allows for the synthesis of 7-(diethylamino)-3-(4-aminophenyl)coumarin from 4-(diethylamino)salicylaldehyde and 4-nitrophenylacetonitrile (B121139) in a three-step process, yielding a highly pure product. ccspublishing.org.cn These multi-component reactions (MCRs) are highly convergent and offer a powerful tool for rapidly generating molecular complexity from simple starting materials. nih.gov

The C3-position of the 7-(diethylamino)coumarin ring is a common site for functionalization, which significantly influences the molecule's electronic and photophysical properties.

Carbaldehyde Derivatization: The introduction of a formyl group (carbaldehyde) at the C3-position is often achieved through the Vilsmeier-Haack reaction. researchgate.netijpcbs.com This reaction utilizes a Vilsmeier reagent, typically generated from phosphorus oxychloride (POCl₃) and a substituted formamide (B127407) like N,N-dimethylformamide (DMF). ijpcbs.comwikipedia.org The reaction of 7-(diethylamino)coumarin with the Vilsmeier reagent leads to the formation of 7-(diethylamino)coumarin-3-carbaldehyde, a key intermediate for further synthetic transformations. researchgate.netrsc.org This aldehyde can then be used in subsequent reactions, such as condensations, to introduce more complex substituents. researchgate.net

Carbonitrile Derivatization: The 7-(diethylamino)coumarin-3-carbonitrile derivative is a valuable fluorescent compound. chemimpex.com It can be synthesized via Knoevenagel condensation of 4-(diethylamino)salicylaldehyde with an active methylene compound like malononitrile. This derivative serves as a building block for more complex molecules in pharmaceutical and materials science applications. chemimpex.com

Carboxylic Acid and Carbonyl Azide (B81097) Derivatization: 7-(Diethylamino)coumarin-3-carboxylic acid is another important derivative, often synthesized through the Knoevenagel condensation of 4-(diethylamino)salicylaldehyde with diethyl malonate, followed by hydrolysis. google.comcaymanchem.com This carboxylic acid can be activated, for example, by converting it to an acid chloride, and then reacted with sodium azide to form the corresponding carbonyl azide. This azide is a reactive intermediate that can participate in various reactions, including the Curtius rearrangement to form isocyanates or reactions with nucleophiles to generate amides and other derivatives.

The introduction of specific substituents at various positions on the coumarin ring is crucial for fine-tuning the properties of the final compound.

Trifluoromethyl Group: The electron-withdrawing trifluoromethyl group can be introduced at the C4-position. 7-(Diethylamino)-4-(trifluoromethyl)coumarin is synthesized from 3-diethylaminophenol and ethyl 4,4,4-trifluoroacetoacetate. ossila.com This compound is noted for its high fluorescence quantum yield. ossila.com

Hydroxymethyl Group: A hydroxymethyl group can be introduced at the C3-position. One synthetic route involves the reduction of the corresponding 3-carbaldehyde or 3-carboxylic acid ester derivative. For example, 7-(diethylamino)furo[3,2-c]coumarin-2-carbaldehyde can be reduced to the corresponding alcohol using sodium borohydride (B1222165) (NaBH₄). researchgate.net

Nitrophenyl Group: A nitrophenyl group can be introduced at the C3-position through a one-pot synthesis involving 4-(diethylamino)salicylaldehyde and 4-nitrophenylacetonitrile. ccspublishing.org.cn This results in the formation of 7-(diethylamino)-3-(4-nitrophenyl)coumarin, which after reduction of the nitro group, yields the corresponding aminophenyl derivative. ccspublishing.org.cn

To create fluorophores that are sensitive to their local environment, the 7-(diethylamino)coumarin scaffold can be linked to other aromatic systems. A successful strategy involves the use of an oxazole (B20620) linkage. By reacting 3-(2-bromoacetyl)-7-diethylamino-chromen-2-one with various aromatic amides, a series of new environment-sensitive fluorophores can be synthesized. researchgate.net These compounds, where the 7-(diethylamino)coumarin moiety is connected to different aromatic groups through an oxazole ring, exhibit varying degrees of sensitivity to the polarity of their surroundings. researchgate.net This makes them promising candidates for use as fluorescent probes in biological membranes and other complex environments. researchgate.net The synthesis of 3-azolyl-7-diethylaminocoumarin derivatives has also been explored to develop highly sensitive fluorophores. nih.gov

Integration of Hydrazone Moieties in 7-(Diethylamino)coumarin Structures

The incorporation of hydrazone functionalities into the 7-(diethylamino)coumarin framework is a significant synthetic strategy to create novel derivatives. osti.gov This is often achieved through the condensation reaction of a coumarin-based aldehyde or ketone with a hydrazine (B178648) derivative. nih.gov For instance, substituted hydrazones of 3-formyl- and 3-acetyl-7-(diethylamino)coumarin have been synthesized to extend the range of fluorescent coumarin dyes. osti.gov

The general synthesis involves reacting a compound like 7-(diethylamino)coumarin-3-carbohydrazide (B10227) with an appropriate aldehyde or ketone. nih.govresearchgate.net A typical procedure involves refluxing the coumarin-based aldehyde with substituted acid hydrazides in a solvent such as methanol (B129727), often with a catalytic amount of an acid like p-toluenesulfonic acid (TsOH), for several hours to yield the target coumarin-hydrazone conjugates. nih.gov The formation of the hydrazone is confirmed by the appearance of a characteristic C=N stretching vibration in the IR spectrum and specific signals for the azomethine proton (-CH=N-) and the NH proton in the ¹H NMR spectrum. nih.goveresearchco.com This modular approach allows for the creation of a diverse library of coumarin-hydrazone hybrids by varying both the coumarin core and the hydrazide component. nih.gov

Grafting of 7-(Diethylamino)coumarin Derivatives onto Carbon Quantum Dots

Carbon quantum dots (CQDs) are nano-sized carbon particles that exhibit fluorescence and have garnered attention for various applications, including bioimaging. youtube.comyoutube.comyoutube.com To enhance their properties, CQDs can be functionalized by grafting fluorescent molecules like 7-(diethylamino)coumarin derivatives onto their surface. nih.gov

A successful approach involves a two-step hybrid pathway combining hydrothermal carbonization and microwave-assisted surface modification. nih.gov In this method, lignin-based CQDs are first produced via hydrothermal synthesis. Subsequently, these CQDs are modified with a derivative such as 7-(Diethylamino)coumarin-3-carboxylate under microwave irradiation. nih.gov The coumarin derivative, containing functional groups like carboxylates, can form covalent bonds with the hydroxyl groups present on the surface of the CQDs. nih.gov This grafting process has been shown to shift the photoluminescence (PL) emission of the CQDs to longer wavelengths and can significantly increase the fluorescence quantum yield. nih.gov The successful modification is confirmed through spectroscopic analysis, which shows the characteristic signatures of the coumarin moiety combined with the properties of the carbon nanodots. nih.gov

Advanced Spectroscopic and Structural Characterization Techniques

The precise chemical structure of 7-(diethylamino)coumarin and its derivatives is paramount to understanding their properties. A suite of advanced analytical techniques is employed to provide a comprehensive structural elucidation, from atomic connectivity to three-dimensional arrangement in the solid state.

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural analysis of 7-(diethylamino)coumarin derivatives. Both ¹H and ¹³C NMR provide detailed information about the molecular framework.

In ¹H NMR spectra, the protons of the coumarin core and its substituents exhibit characteristic chemical shifts and coupling constants. For example, in a 7-(diethylamino)-3-(1,2,3-triazol-1-yl)coumarin derivative, the coumarin protons H-5, H-6, and H-8 appear at specific downfield shifts, while the ethyl protons of the diethylamino group (H-9 and H-10) appear upfield. chemrxiv.org Two-dimensional NMR techniques like NOESY are used to determine the spatial orientation of different parts of the molecule. pr.ac.rsnih.gov

¹³C NMR spectroscopy complements the proton data by providing the chemical shifts for each carbon atom in the molecule, confirming the presence of key structural features like the carbonyl carbon (C-2) and the carbons of the diethylamino group. chemrxiv.orgrsc.org

Table 1: Selected ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for a 7-(diethylamino)coumarin Derivative Data for 7-(diethylamino)-3-(4-phenyl-1H-1,2,3-triazol-1-yl)coumarin in CDCl₃. Source: chemrxiv.org

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| C-2 | - | 161.4 |

| C-3 | - | 110.1 |

| C-4 | 8.41 (s, 1H) | 142.2 |

| C-4a | - | 108.5 |

| C-5 | 7.46 (d, J = 9.0 Hz, 1H) | 131.5 |

| C-6 | 6.65 (dd, J = 9.0, 2.5 Hz, 1H) | 110.3 |

| C-7 | - | 153.0 |

| C-8 | 6.49 (d, J = 2.5 Hz, 1H) | 97.3 |

| C-8a | - | 158.1 |

| C-9 (-CH₂) | 3.46 (q, J = 7.2 Hz, 4H) | 45.3 |

| C-10 (-CH₃) | 1.24 (t, J = 7.2 Hz, 6H) | 12.6 |

| C-11 (Triazole CH) | - | 151.8 |

| C-12 (Triazole C) | - | 138.3 |

s = singlet, d = doublet, dd = doublet of doublets, q = quartet, t = triplet, J = coupling constant in Hz.

Infrared (IR) and Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

Infrared (IR) and Fourier-Transform Infrared (FT-IR) spectroscopy are fundamental techniques for identifying the functional groups present in 7-(diethylamino)coumarin derivatives. The absorption of infrared radiation causes molecular vibrations, and the resulting spectral bands are characteristic of specific bonds.

Key vibrational bands for the 7-(diethylamino)coumarin scaffold include the C=O stretching of the lactone ring, typically observed in the range of 1670-1725 cm⁻¹. nih.govresearchgate.netresearchgate.net Aromatic C=C stretching vibrations appear around 1585-1620 cm⁻¹, and C-H stretching of the aromatic rings is also observable. nih.govresearchgate.net When modifications are made, such as the introduction of a hydrazone moiety, new characteristic bands appear, such as the C=N stretching vibration around 1598-1610 cm⁻¹. eresearchco.com

Table 2: Characteristic FT-IR Absorption Bands for 7-(diethylamino)coumarin Derivatives Data compiled from multiple sources. eresearchco.compr.ac.rsnih.govresearchgate.net

| Functional Group | Bond | Wavenumber (cm⁻¹) |

| Amine | N-H stretch | 3344 |

| Aromatic C-H | C-H stretch | 3080 - 3105 |

| Alkyl C-H | C-H stretch | 2930 - 2968 |

| Lactone Carbonyl | C=O stretch | 1681 - 1715 |

| Alkene / Aromatic C=C | C=C stretch | 1570 - 1603 |

| Nitro Group | N-O stretch | 1335 - 1515 |

| Azomethine | C=N stretch | 1598 - 1610 |

| Ether | C-O stretch | 1127 - 1255 |

High-Resolution Mass Spectrometry (HR-MS) for Molecular Confirmation

High-Resolution Mass Spectrometry (HRMS) is a powerful analytical technique used to determine the exact molecular mass of a compound with high accuracy. measurlabs.comresearchgate.net This precision allows for the unambiguous determination of the elemental composition of 7-(diethylamino)coumarin derivatives, serving as a definitive confirmation of their identity. chemrxiv.orgrsc.org

Using techniques like electrospray ionization (ESI), the molecule is ionized, and its mass-to-charge ratio (m/z) is measured. rsc.org HRMS can distinguish between compounds with the same nominal mass but different elemental formulas. For example, the calculated exact mass for the protonated molecule [C₁₆H₁₇N₅O₂+H]⁺ of a triazole derivative was 312.1460, and the experimentally found value was 312.1455, an error of only 2.24 ppm, which confirms the assigned structure. chemrxiv.org Fragmentation patterns observed in tandem mass spectrometry (MS/MS) experiments provide further structural information. nih.gov

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a molecule in its solid, crystalline state. nih.gov This technique has been applied to numerous 7-(diethylamino)coumarin derivatives to understand their molecular geometry, conformation, and intermolecular interactions in the crystal lattice. nih.govresearchgate.netresearchgate.net

Single-crystal X-ray diffraction experiments provide precise data on bond lengths, bond angles, and torsion angles. chemrxiv.org For instance, the crystal structure of 7-(diethylamino)-3-(oxazol-5-yl)coumarin revealed the angle between the coumarin and oxazole rings and confirmed a planar environment for the nitrogen atom of the diethylamino group. researchgate.net The analysis of crystal packing uncovers non-covalent interactions, such as C-H···O, C-H···N, and π-π stacking interactions, which govern the supramolecular assembly of the molecules in the solid state. nih.govresearchgate.netresearchgate.net

Table 3: Example Crystallographic Data for a 7-(diethylamino)coumarin Derivative Data for 7-(diethylamino)-3-(2-oxazolyl)coumarin. Source: researchgate.net

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | C2/c |

| a (Å) | 19.168(5) |

| b (Å) | 13.233(3) |

| c (Å) | 13.141(3) |

| β (°) | 121.6625(9) |

| Volume (ų) | 2837.1(12) |

| Z | 8 |

Photophysical and Spectroscopic Investigations of 7 Diethylamino Coumarin Systems

Excited State Dynamics and Photophysical Processes

The behavior of 7-(diethylamino)coumarin upon photoexcitation is governed by a series of intricate processes. These include charge redistribution, structural rearrangements, and interactions with the surrounding environment, all of which dictate its fluorescence characteristics.

Research on Excited State Dipole Moments

A significant characteristic of 7-(diethylamino)coumarin is the substantial change in its electronic distribution upon excitation from the ground state (S₀) to the first excited singlet state (S₁). This redistribution leads to a notable increase in the molecule's dipole moment. researchgate.net Research has consistently shown that the excited state dipole moment (μe) is considerably larger than the ground state dipole moment (μg). nih.goveurjchem.comnih.gov This indicates that the excited state is significantly more polar than the ground state, a finding attributed to a major rearrangement of π-electron densities. researchgate.netnih.gov

The estimation of these dipole moments is typically achieved through solvatochromic methods, which analyze the shifts in absorption and fluorescence spectra in solvents of varying polarities. eurjchem.com Equations developed by Lippert-Mataga, Bakhshiev, and Kawski-Chamma-Viallet are commonly employed to quantify these moments based on the solvent's dielectric constant and refractive index. researchgate.neteurjchem.comresearchgate.net Theoretical calculations, such as those using Density Functional Theory (DFT), are also used to determine the ground-state dipole moment and to complement experimental findings. nih.gov

Table 1: Ground and Excited State Dipole Moments of 7-(Diethylamino)coumarin (7DEAC) Estimated by Various Solvatochromic Methods Data sourced from Husain et al., 2012. eurjchem.com

| Method | Ground State Dipole Moment (μg) in Debye | Excited State Dipole Moment (μe) in Debye | Change in Dipole Moment (Δμ) in Debye |

| Lippert-Mataga | 4.38 | 7.93 | 3.55 |

| Bakhshiev | 4.38 | 9.01 | 4.63 |

| Kawski-Chamma-Viallet | 4.38 | 7.78 | 3.40 |

Analysis of Internal Charge Transfer (ICT) Mechanisms

The photophysics of 7-(diethylamino)coumarin are dominated by an intramolecular charge transfer (ICT) process. rsc.org The molecule's structure contains an electron-donating diethylamino group at the 7-position and an electron-accepting carbonyl group within the pyranone ring system. rsc.org Upon absorption of light, an electron is promoted, leading to a charge transfer from the nitrogen atom of the amino group to the carbonyl moiety. rsc.orgmdpi.com This ICT event is responsible for the highly polar nature of the excited state. rsc.org

In addition to the planar ICT state, some studies propose the formation of a Twisted Intramolecular Charge Transfer (TICT) state, particularly in polar solvents. rsc.orgnih.gov In the TICT state, the diethylamino group twists out of the plane of the coumarin (B35378) ring system. rsc.org This twisting motion is heavily influenced by the polarity and viscosity of the solvent. rsc.org The formation of the TICT state often provides a non-radiative decay pathway, which can lead to a decrease in the fluorescence quantum yield. mdpi.comnih.gov In nonpolar solvents, the molecule tends to maintain a less polar, non-planar structure. researchgate.net

Photoinduced Electron Transfer (PET) Quenching Mechanisms

The fluorescence of 7-(diethylamino)coumarin can be diminished or "quenched" through a process known as photoinduced electron transfer (PET). nih.gov This occurs when the excited coumarin molecule interacts with another molecule (a quencher) that can either accept an electron from the excited coumarin or donate an electron to it. dtic.mil This electron transfer results in the formation of a radical ion pair and provides a fast, non-radiative pathway for the excited molecule to return to its ground state, thus quenching the fluorescence. nih.gov

The efficiency of PET quenching is dependent on the thermodynamic driving force of the electron transfer process, which is related to the oxidation and reduction potentials of the coumarin and the quencher. dtic.mil The quenching mechanism can be classified as either static or dynamic. nih.gov Static quenching involves the formation of a non-fluorescent complex between the coumarin and the quencher in the ground state, while dynamic quenching results from diffusive collisions between the excited coumarin and the quencher. nih.gov The PET mechanism is fundamental to the design of "turn-on" fluorescent sensors, where the quenching is inhibited by the binding of an analyte to the quencher, restoring the coumarin's fluorescence. nih.gov

Excited-State Intramolecular Proton Transfer (ESIPT) Phenomena

Excited-State Intramolecular Proton Transfer (ESIPT) is a photochemical reaction where a proton moves from a donor group to an acceptor group within the same molecule in the excited state. This phenomenon is not an intrinsic property of the parent 7-(diethylamino)coumarin molecule, as it lacks the requisite adjacent proton donor (like a hydroxyl group) and acceptor sites.

However, ESIPT is a well-studied process in specifically designed coumarin derivatives. nih.govnih.gov For instance, coumarins functionalized with a 7-hydroxy group can undergo ESIPT, where the phenolic proton is transferred to the carbonyl oxygen in the excited state. nih.gov Similarly, coumarin-pyrazolone hybrids containing an intramolecular N—H···O=C hydrogen bond have been shown to exhibit ESIPT. nih.gov This process creates an efficient non-radiative deactivation channel that competes with fluorescence. nih.gov The surrounding solvent environment can modulate the ESIPT process; polar solvents may stabilize the initial charge-transfer state, increasing the energy barrier for proton transfer and thereby enhancing fluorescence intensity. nih.gov

Fluorescence Resonance Energy Transfer (FRET) Applications

Owing to its favorable spectroscopic properties, including a high fluorescence quantum yield and significant spectral separation from other dyes, 7-(diethylamino)coumarin and its derivatives are valuable tools in Fluorescence Resonance Energy Transfer (FRET) studies. caymanchem.com FRET is a non-radiative process where an excited donor fluorophore transfers energy to a ground-state acceptor fluorophore through long-range dipole-dipole interactions. news-medical.net The efficiency of this energy transfer is exquisitely sensitive to the distance between the donor and acceptor, typically in the 1-10 nanometer range, earning it the moniker "spectroscopic ruler". news-medical.net

7-(Diethylamino)coumarin-3-carboxylic acid has been successfully employed as a FRET acceptor. caymanchem.com When conjugated to a donor fluorophore on a different molecule or a different part of the same macromolecule, it allows for precise distance measurements. This has been applied to investigate the binding of small molecules to bacterial RNA and to study a wide array of other biological phenomena, including protein-protein interactions, protein folding, and DNA hybridization. caymanchem.comnews-medical.net

Solvatochromic Studies and Solvent Dependence of Photophysical Properties

7-(diethylamino)coumarin is well-known for its pronounced solvatochromism, where its absorption and fluorescence spectral properties are highly dependent on the nature of the solvent. nih.govresearchgate.net A distinct bathochromic (red) shift in both the absorption and emission maxima is observed as the polarity of the solvent increases. nih.govresearchgate.net This shift is a direct consequence of the differential stabilization of the ground and the more polar excited state by the solvent molecules. nih.govresearchgate.net The π→π* electronic transition leads to a significant increase in the dipole moment, and polar solvents stabilize this polar excited state more effectively than the ground state, thus lowering its energy and red-shifting the emission. nih.gov

The photophysical properties, such as fluorescence quantum yield (Φf) and fluorescence lifetime (τf), are also strongly modulated by the solvent. nih.govresearchgate.net The fluorescence quantum yield often decreases in highly polar, protic solvents, a behavior that is frequently attributed to the stabilization of non-radiative decay channels like the TICT state. nih.govnih.gov The relationship between the spectral shifts and solvent properties is often analyzed using various empirical solvent polarity scales and solvatochromic models, including the Lippert-Mataga, Kamlet-Taft, and Catalán models, to gain deeper insight into the specific and non-specific interactions between the coumarin and solvent molecules. nih.govacs.org

Table 2: Absorption and Fluorescence Maxima of 7-(Diethylamino)coumarin (7DEAC) in Various Solvents Data sourced from Husain et al., 2012. eurjchem.com

| Solvent | Absorption Max (λabs) in nm | Emission Max (λem) in nm | Stokes Shift (cm⁻¹) |

| Cyclohexane | 370 | 415 | 3037 |

| 1,4-Dioxane | 376 | 432 | 3584 |

| Chloroform | 382 | 436 | 3326 |

| Ethyl Acetate | 378 | 440 | 3986 |

| Dichloromethane | 384 | 443 | 3681 |

| n-Butanol | 380 | 454 | 4627 |

| n-Propanol | 380 | 456 | 4739 |

| Acetonitrile | 380 | 458 | 4851 |

| Ethanol (B145695) | 381 | 460 | 4882 |

| Methanol (B129727) | 381 | 468 | 5286 |

| Formamide (B127407) | 386 | 486 | 5863 |

Photostability Studies and Enhancement Strategies

The photostability of 7-(diethylamino)coumarin derivatives is a critical parameter for their application, particularly in technologies like dye-sensitized solar cells and bioimaging. bohrium.comscirp.org Generally, these coumarin derivatives exhibit good photostability, which is considered unusual for fluorescent dyes. instras.com However, their stability can be influenced by the surrounding environment, including the solvent and the presence of oxygen. scirp.orginstras.com

Research has shown that the photodegradation of these dyes can occur through processes involving singlet oxygen. instras.com The photodegradation quantum yield, a measure of a dye's susceptibility to light-induced decomposition, has been studied in various solvents. For instance, the photodegradation of C.I. Disperse Yellow 82, a related 7-(diethylamino)coumarin derivative, was found to be higher in N,N-dimethylformamide (DMF) than in methanol or ethanol under anaerobic conditions. scirp.org The presence of air (oxygen) can reduce the rate of degradation. scirp.org

Several strategies have been explored to enhance the photostability of these coumarins. One effective method involves the use of host-guest chemistry. Encapsulation of a coumarin dye within the cavity of a cyclodextrin (B1172386) has been shown to significantly improve its photostability. bohrium.com For example, a cyclodextrin-conjugated Pacific Blue (a coumarin dye) demonstrated 2.8 times higher photostability compared to a control compound. bohrium.com This enhancement is attributed to the steric protection provided by the cyclodextrin cavity, which shields the dye from reactive chemical species and can suppress the generation of reactive oxygen species that contribute to degradation. bohrium.com

Dye Aggregation and Complex Formation Effects on Optoelectronic Properties

7-(Diethylamino)coumarin derivatives, particularly those with carboxylic acid groups like 7-(diethylamino)coumarin-3-carboxylic acid, are known to be prone to molecular aggregation in solution. acs.orgacs.org This aggregation can lead to inconsistencies in their reported optoelectronic properties. acs.orgresearchgate.net The arene rings of coumarin dyes are sufficiently exposed to permit intermolecular π-π ring-stacking interactions, which is a primary driver for aggregation. researchgate.net

The nature of the solvent plays a crucial role in the type and extent of aggregation. Studies have identified the formation of J-aggregates, a specific type of molecular assembly, in solvents like ethanol. acs.org The presence of these aggregates is indicated by changes in the UV-vis absorption spectra, such as the appearance of an isosbestic point, which signifies an equilibrium between two species (monomers and J-aggregates). acs.org This aggregation is largely responsible for anomalous optoelectronic behaviors observed in these compounds. acs.org A detailed analysis of the crystal packing of numerous 7-(diethylamino)coumarin derivatives has revealed that self-recognition is driven by a combination of directional C–H⋯O interactions between coumarin moieties and antiparallel dipole–dipole interactions in the form of π-stacking. rsc.orgrsc.org The flexible 7-diethylamino group acts as a structural spacer that facilitates these π-stacking interactions in the crystalline state. rsc.orgrsc.org

Quantitative Spectroscopic Analysis

The fluorescence quantum yield (ΦF), a measure of the efficiency of the fluorescence process, is a key parameter for 7-(diethylamino)coumarin systems. This property is highly sensitive to the molecular structure and the surrounding environment. mdpi.comdtic.mil

One major factor influencing quantum yield is solvent polarity. For coumarins with a flexible diethylamino group, an increase in solvent polarity often leads to a significant decrease in the fluorescence quantum yield. mdpi.comdtic.mil This is attributed to a process known as twisted intramolecular charge transfer (TICT), a non-radiative decay pathway that becomes more favorable in polar solvents. mdpi.comacs.org In contrast, structurally rigid coumarin analogues, where the rotation of the amino group is restricted, tend to maintain high quantum yields even in polar environments. mdpi.comdtic.mil

Several strategies have been developed to enhance the quantum yield. Encapsulation within supramolecular hosts like cucurbit researchgate.neturil (CB7) has been shown to dramatically increase the quantum yield. For instance, the quantum yield of 7-(diethylamino)quinolin-2(1H)-one-3-carbonitrile increased 18-fold upon complexation with CB7. acs.org This enhancement is due to the stabilization of the planar emissive state and the inhibition of the non-radiative TICT state by the host molecule. acs.org Functionalization of the coumarin core is another effective strategy. For example, modifying carbon quantum dots with 7-(diethylamino)coumarin-3-carboxylate has been shown to produce nanomaterials with enhanced quantum yields, reaching up to 18.40%. nih.gov Furthermore, strategic chemical modifications, such as those that stabilize the cationic intermediate in photocleavable coumarin systems, have led to a more than 35-fold increase in the photolysis quantum yield. acs.org

Table 1: Fluorescence Quantum Yields (ΦF) of 7-(Diethylamino)coumarin Derivatives in Various Environments

| Compound | Solvent/Environment | Quantum Yield (ΦF) |

|---|---|---|

| 7-(Diethylamino)-4-(trifluoromethyl)coumarin | - | 0.948 ossila.com |

| Coumarin 4e (p-methyl substituted) | - | 0.83 researchgate.netrsc.org |

| Coumarin 7 | Methanol | 0.82 photochemcad.com |

| 7-(Diethylamino)quinolin-2(1H)-one-3-carbonitrile | No Host | 0.03 acs.org |

| 7-(Diethylamino)quinolin-2(1H)-one-3-carbonitrile | With CB7 Host | 0.54 acs.org |

| Carbon Quantum Dots modified with 7-(Diethylamino)coumarin-3-carboxylate | - | up to 0.184 nih.gov |

The emission spectra of 7-(diethylamino)coumarin derivatives are highly sensitive to their environment, a phenomenon known as solvatochromism. A common observation is a bathochromic shift, or red shift, of the emission maximum as the polarity of the solvent increases. ias.ac.innih.gov This shift indicates a π→π* electronic transition and suggests that the excited state is more polar than the ground state. nih.goveurjchem.com

For example, the fluorescence maximum of 7-diethylamino-4-methylcoumarin (B84069) (Coumarin 1) shifts to longer wavelengths in more polar solvents. ias.ac.in Similarly, studies on 7-(diethylamino)coumarin-3-carboxylic acid N-succinimidyl ester (7-DCCAE) in reverse micelles show a gradual red shift of the absorption peak with the addition of water, indicating an increase in the polarity of the microenvironment. rsc.orgrsc.org The introduction of a styryl moiety at the 4-position of the coumarin ring can also induce a significant bathochromic shift in both absorption and emission spectra due to an extended π-conjugated system. researchgate.netresearchgate.net

The Stokes shift, which is the difference in energy between the absorption and emission maxima, is another important spectroscopic parameter. This shift is also influenced by solvent polarity. Research on 7-diethylamino-4-(trifluoromethyl)coumarin (C481) has shown varying Stokes shifts across a range of solvents with different polarities. mdpi.com

Table 2: Absorption, Emission, and Stokes Shift Data for 7-(Diethylamino)coumarin Derivatives

| Compound | Solvent | Absorption Max (nm) | Emission Max (nm) | Stokes Shift (cm⁻¹) |

|---|---|---|---|---|

| Coumarin 1 | Isobutylmethylketone | - | 424 | - |

| 7-DCCAE | Isooctane/AOT (w₀=0) | 420 | - | - |

| 7-DCCAE | Isooctane/AOT/Water (w₀=30) | 431 | - | - |

| 7-DCCAE | Water | 444 | - | - |

| C481 | TFE | 414 | 515 | 4740 mdpi.com |

| C481 | MeOH | 402 | 512 | 5340 mdpi.com |

| C481 | EtOH | 401 | 504 | 5100 mdpi.com |

| C481 | ACN | 399 | 495 | 4860 mdpi.com |

Under high-power pulsed laser excitation, certain 7-(diethylamino)coumarin derivatives exhibit unique photophysical phenomena, including dual amplified spontaneous emission (ASE). ias.ac.inspiedigitallibrary.orgias.ac.in For instance, 7-diethylamino-4-methylcoumarin (DAMC) in some polar solvents shows two distinct ASE bands, even though its standard fluorescence spectrum displays only a single peak. ias.ac.inspiedigitallibrary.org

This dual ASE is attributed to the formation of a new type of emitting species under intense laser excitation. ias.ac.inias.ac.in One of the ASE bands corresponds to the normal fluorescence maximum, while the other is significantly red-shifted. ias.ac.in This phenomenon has been explained by the formation of a transient excited-state bimolecular association termed a "superexciplex" (SX). researchgate.net This species involves two excited-state dye molecules bonded with the assistance of an unexcited solvent molecule. researchgate.net

Time-resolved spectroscopy has been employed to study the formation dynamics of this superexciplex. researchgate.net These studies reveal that the formation of the SX is dependent on factors such as dye concentration, pump energy, and temperature. researchgate.net Time-resolved fluorescence emission studies have also been crucial in understanding the excited-state dynamics in various environments, such as reverse micelles, where processes like solvent relaxation are retarded compared to bulk water. rsc.orgrsc.org

Table of Compound Names

| Abbreviation/Common Name | Chemical Name |

| 7-(diethylamino)coumarin | 2H-1-Benzopyran-2-one, 7-(diethylamino)- |

| C.I. Disperse Yellow 82 | - |

| Pacific Blue | - |

| 7-(diethylamino)coumarin-3-carboxylic acid | 2H-1-Benzopyran-2-one, 3-carboxy-7-(diethylamino)- |

| Coumarin 1 / DAMC | 2H-1-Benzopyran-2-one, 7-(diethylamino)-4-methyl- |

| 7-DCCAE | 7-(diethylamino)coumarin-3-carboxylic acid N-succinimidyl ester |

| C481 | This compound4-(trifluoromethyl)- |

| 7-(Diethylamino)quinolin-2(1H)-one-3-carbonitrile | - |

| N,N-dimethylformamide | Formamide, N,N-dimethyl- |

| Methanol | - |

| Ethanol | - |

| Isobutylmethylketone | 2-Pentanone, 4-methyl- |

| Isooctane | Octane, 2,2,4-trimethyl- |

| Water | - |

| TFE | Ethanol, 2,2,2-trifluoro- |

| ACN | Acetonitrile |

Computational and Theoretical Studies on 7 Diethylamino Coumarin Derivatives

Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) Calculations

Density Functional Theory (DFT) and its time-dependent extension (TD-DFT) have proven to be powerful tools for elucidating the electronic and photophysical properties of 7-(diethylamino)coumarin derivatives. These methods offer a balance between computational cost and accuracy, making them well-suited for studying relatively large organic molecules.

Ground State Geometry Optimization

The optimization of the ground state geometry is a fundamental step in computational studies, providing the most stable conformation of a molecule. For 7-(diethylamino)coumarin, DFT calculations, often employing the B3LYP functional with a 6-31G(d,p) basis set, have been used to determine key structural parameters. These calculations typically reveal a planar benzopyran core. The diethylamino group at the 7-position exhibits a degree of rotational freedom, but the planar configuration is generally favored to maximize electronic conjugation with the coumarin (B35378) ring system.

Table 1: Selected Optimized Geometrical Parameters of 7-(Diethylamino)coumarin (DFT/B3LYP/6-31G(d,p)) This table presents representative values based on typical DFT calculations for coumarin derivatives.

| Parameter | Bond/Angle | Calculated Value |

|---|---|---|

| Bond Lengths (Å) | C2=O10 | ~1.22 |

| C7-N13 | ~1.37 | |

| C8a-O1 | ~1.38 | |

| C4a-C8a | ~1.40 | |

| Bond Angles (°) | O1-C2-C3 | ~117 |

| C6-C7-N13 | ~121 | |

| C5-C5a-C4a | ~119 |

Investigation of First Singlet Excited Electronic States

Time-Dependent DFT (TD-DFT) is instrumental in understanding the nature of electronic transitions and the properties of excited states. For 7-(diethylamino)coumarin, the first singlet excited state (S1) is of particular interest as it is responsible for the molecule's strong fluorescence. TD-DFT calculations have shown that the S1 state possesses significant intramolecular charge transfer (ICT) character. nottingham.ac.uk Upon photoexcitation, electron density is redistributed from the electron-donating diethylamino group to the electron-accepting lactone group of the coumarin core. This charge transfer leads to a more polar excited state compared to the ground state and is a key factor in the solvatochromic behavior of these dyes. eurjchem.com The geometry of the molecule can also undergo changes in the excited state, with studies indicating a further flattening of the amino group to enhance the ICT process. nottingham.ac.uk

HOMO-LUMO Gap Analysis

The energy difference between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is a critical parameter that influences the electronic and optical properties of a molecule. In 7-(diethylamino)coumarin derivatives, the HOMO is typically localized on the electron-rich diethylamino group and the benzene part of the coumarin, while the LUMO is distributed over the pyrone ring. conferenceworld.in The energy of this HOMO-LUMO gap corresponds to the energy of the first electronic transition and is related to the wavelength of maximum absorption. DFT calculations have demonstrated that the introduction of the electron-donating diethylamino group at the 7-position significantly raises the HOMO energy level, leading to a smaller HOMO-LUMO gap compared to unsubstituted coumarin. conferenceworld.in This reduced gap is responsible for the absorption of light at longer wavelengths (a bathochromic shift). The reactivity of the molecule is also related to this energy gap; a smaller gap suggests higher reactivity. conferenceworld.in

Table 2: Representative HOMO-LUMO Energy Gaps for Coumarin Derivatives (DFT/B3LYP) This table compiles typical values from computational studies on various coumarin derivatives to illustrate the effect of substitution.

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |

|---|---|---|---|

| Coumarin | ~ -6.8 | ~ -1.9 | ~ 4.9 |

| 7-aminocoumarin (B16596) | ~ -5.9 | ~ -1.7 | ~ 4.2 |

| 7-(diethylamino)coumarin | ~ -5.5 | ~ -1.6 | ~ 3.9 |

| 7-(diethylamino)-4-methylcoumarin | ~ -5.4 | ~ -1.5 | ~ 3.9 |

Solvent Accessible Surface (SAS) and Molecular Electrostatic Potential (MEP) Analyses

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. For 7-(diethylamino)coumarin, MEP analysis reveals that the most negative potential (red regions) is concentrated around the carbonyl oxygen atom of the lactone ring, making it a likely site for electrophilic attack. Conversely, the positive potential (blue regions) is typically located around the hydrogen atoms of the diethylamino group and the aromatic ring, indicating sites susceptible to nucleophilic attack.

Molecular Dynamics and Simulation Approaches

Molecular dynamics (MD) simulations provide a dynamic perspective on the behavior of molecules over time, offering insights into their interactions with other molecules, such as enzymes or solvent molecules.

Molecular Simulation for Ligand-Enzyme Complex Formation

Molecular dynamics simulations have been employed to study the interaction of coumarin derivatives with various enzymes. These simulations can predict the binding mode of the ligand within the active site of an enzyme and assess the stability of the resulting ligand-enzyme complex. For derivatives of 7-(diethylamino)coumarin, simulations have shown that they can form stable complexes with enzymes through a combination of hydrogen bonding and hydrophobic interactions. The coumarin scaffold can fit into hydrophobic pockets of the enzyme's active site, while the diethylamino group and the carbonyl oxygen can participate in hydrogen bonding with amino acid residues. These simulations are crucial in rational drug design, helping to understand the mechanism of action of coumarin-based inhibitors and to design new derivatives with improved binding affinity and selectivity.

Conformational Changes in Solution

The conformational landscape of 7-(diethylamino)coumarin derivatives in solution is a key determinant of their photophysical properties and solubility. The 7-diethylamino group, in particular, introduces a degree of conformational flexibility that significantly influences the molecule's behavior in different solvent environments.

Computational studies, supported by experimental observations, reveal that the coumarin core of these molecules is predominantly planar. chemrxiv.org However, the diethylamino group at the 7-position is not rigidly fixed. It possesses conformational flexibility, with the ethyl chains able to rotate. This mobility of the diethylamino group is crucial for the solubility of these compounds. chemrxiv.org In solution, the ethyl chains can adopt various conformations, contributing favorably to the conformational entropy and, thus, enhancing solubility. chemrxiv.org A computational analysis has identified seven accessible microstates for the 7-(diethylamino)coumarin moiety, which are separated by low free-energy barriers corresponding to the torsion of the pendant ethyl chains. chemrxiv.org

The solvent polarity plays a critical role in the conformational and electronic states of these molecules, a phenomenon known as solvatochromism. researchgate.netnih.gov In nonpolar solvents, derivatives such as 7-(diethylamino)coumarin-3-carboxylic acid N-succinimidyl ester tend to exist in a nonpolar structure. nih.gov However, upon excitation in polar solvents, these molecules can undergo intramolecular charge transfer (ICT), leading to a more polar excited state. nih.gov This process can be followed by the formation of a twisted intramolecular charge transfer (TICT) state. nih.govresearchgate.net The formation of a TICT state involves a conformational change—specifically, the twisting of the diethylamino group relative to the coumarin plane. This twisted conformation is non-emissive or weakly emissive and provides a non-radiative decay pathway, which can affect the fluorescence quantum yield and lifetime of the molecule in solution. nih.gov

The photophysical properties of 7-(diethylamino)coumarin-3-carboxylic acid, for instance, have been shown to be influenced by its interaction with cyclodextrins in solution, which can induce structural changes upon the formation of inclusion complexes. researchgate.net Density Functional Theory (DFT) calculations have been employed to optimize the molecular structure of such derivatives in solution, providing theoretical support for the interpretation of experimental spectroscopic data. nih.gov These computational models help in rationalizing the structural changes that occur upon inclusion in a host molecule or in response to solvent polarity. researchgate.net

In Silico ADME Profiling for Pharmaceutical Research

In silico Absorption, Distribution, Metabolism, and Excretion (ADME) profiling is a critical component in the early stages of drug discovery, allowing for the computational prediction of a compound's pharmacokinetic properties. srce.hrmdpi.com For coumarin derivatives, including those with a 7-(diethylamino) substituent, these predictive studies help to identify candidates with favorable drug-like properties and to deprioritize those with potential liabilities, thereby reducing the rate of attrition in later developmental phases. srce.hr

A variety of computational tools and web servers, such as SwissADME, are utilized to predict the ADME profiles of coumarin derivatives. jchr.org These platforms assess a range of physicochemical and pharmacokinetic parameters that are crucial for a compound's potential as an orally administered drug. Key predicted properties often include lipophilicity (Log P), aqueous solubility (Log S), gastrointestinal (GI) absorption, blood-brain barrier (BBB) permeability, and interactions with cytochrome P450 (CYP) enzymes, which are central to drug metabolism. jchr.orgmdpi.com

Studies on various coumarin derivatives have demonstrated the utility of in silico ADME predictions. For instance, the analysis of newly synthesized coumarins often includes an evaluation of their compliance with established drug-likeness rules, such as Lipinski's Rule of Five. mdpi.com This rule suggests that orally active drugs should generally have a molecular weight of ≤500 Da, a Log P of ≤5, ≤5 hydrogen bond donors, and ≤10 hydrogen bond acceptors. Many computationally screened coumarin derivatives have been shown to adhere to these guidelines, indicating their potential for good oral bioavailability. mdpi.com

The following table presents a representative in silico ADME profile for a generic 7-(diethylamino)coumarin derivative, synthesized from data reported for similar coumarin structures in the literature. mdpi.com

| ADME Property | Predicted Value/Characteristic | Implication |

|---|---|---|

| Physicochemical Properties | ||

| Molecular Weight (g/mol) | < 232 | Compliant with Lipinski's Rule of Five |

| Log P (o/w) | ~2.5 - 3.5 | Good lipophilicity, compliant with Lipinski's Rule |

| Log S (Aqueous Solubility) | Moderately soluble to soluble | Acceptable solubility for absorption |

| Hydrogen Bond Donors | 0 | Compliant with Lipinski's Rule of Five |

| Hydrogen Bond Acceptors | 3 | Compliant with Lipinski's Rule of Five |

| Pharmacokinetics | ||

| Gastrointestinal (GI) Absorption | High | Likely to be well-absorbed from the gut |

| Blood-Brain Barrier (BBB) Permeant | Yes/No (Varies with substituents) | Potential for CNS activity depends on specific structure |

| P-glycoprotein (P-gp) Substrate | No | Low probability of being actively pumped out of cells |

| CYP1A2 Inhibitor | Yes/No (Varies) | Potential for drug-drug interactions |

| CYP2C19 Inhibitor | Yes/No (Varies) | Potential for drug-drug interactions |

| CYP2C9 Inhibitor | Yes/No (Varies) | Potential for drug-drug interactions |

| CYP2D6 Inhibitor | Yes/No (Varies) | Potential for drug-drug interactions |

| CYP3A4 Inhibitor | Yes/No (Varies) | Potential for drug-drug interactions |

| Drug-Likeness | ||

| Lipinski's Rule of Five | No violations | Good potential for oral bioavailability |

| Bioavailability Score | ~0.55 | Indicates good oral bioavailability |

Advanced Applications in Materials Science and Engineering

Organic Light-Emitting Diodes (OLEDs) and Organic Electronics

The quest for efficient and stable materials for organic light-emitting diodes (OLEDs) has led to the investigation of various fluorescent organic compounds. Coumarin (B35378) derivatives, noted for their high fluorescence quantum yields, are promising candidates for the emissive layers in OLEDs. researchgate.net While specific electroluminescence data for the parent compound, 7-(diethylamino)-2H-1-benzopyran-2-one, is not extensively detailed in the provided research, studies on its derivatives highlight the potential of this structural scaffold.

For instance, the introduction of a diphenylamino group at the 7-position and a benzimidazolyl group at the 3-position of the coumarin core has been shown to enhance thermal stability and improve electroluminescence efficiencies, making such derivatives suitable as green dopants in OLED devices. google.com The bulky nature of these substituted groups can also delay concentration quenching, a phenomenon that can reduce the photoluminescent efficiency of dyes in the solid state. google.com Furthermore, theoretical studies on related coumarin compounds suggest their suitability for OLED applications due to their electronic properties. azooptics.comossila.com The development of new blue-emitting materials based on the coumarin moiety, such as 7-phenylamino-bis(4-methyl-coumarin), underscores the ongoing efforts to utilize this class of compounds in creating efficient and color-pure OLED displays.

Derivatives of 7-(diethylamino)coumarin are also being explored for their potential in creating warm-white LEDs, demonstrating the versatility of this chemical backbone in solid-state lighting applications. caymanchem.com The core structure's amenability to modification allows for the tuning of emission wavelengths, a critical factor in the design of full-color displays and advanced lighting systems.

Dye-Sensitized Solar Cells (DSSCs)

Dye-sensitized solar cells (DSSCs) represent a promising alternative to conventional silicon-based photovoltaics, owing to their potential for lower manufacturing costs and versatile applications. researchgate.net The operational principle of a DSSC relies on a photosensitive dye to absorb sunlight and inject electrons into a wide-bandgap semiconductor, typically titanium dioxide (TiO2). researchgate.net Coumarin derivatives have been extensively investigated as sensitizers in DSSCs due to their strong absorption in the visible spectrum and favorable electronic properties for charge transfer. researchgate.netosti.gov

Laser Technology and Dye Lasers

The intense fluorescence and high quantum yields of 7-aminocoumarin (B16596) derivatives make them excellent active media for dye lasers, particularly in the blue-green region of the electromagnetic spectrum.

Development of 7-Amino Coumarin Dyes for Flashlamp-Pumped Dye Lasers

Historically, 7-amino coumarin dyes with hydrocarbon substituents on the amino group have been recognized as stable and efficient dyes for use in flashlamp-pumped dye lasers. google.comosti.gov Specifically, 7-(diethylamino)coumarin has been highlighted for its efficiency and stability. google.com A key advantage of this type of coumarin, when unsubstituted at the 4-position, is its improved photochemical stability and its lasing wavelength, which is centered around 480 nm, coinciding with the peak transmission window of seawater. google.com This makes it particularly valuable for underwater applications. Ethanol (B145695) is often the preferred solvent for these dye solutions. google.com While commercially available derivatives like 4-methyl-7-diethylamino coumarin are effective, they can exhibit unsatisfactory photochemical stability. google.com

Energy Transfer Dye Laser (ETDL) Characteristics and Mechanisms

In an energy transfer dye laser (ETDL), a mixture of two dyes is used. A "donor" dye absorbs the pump laser's energy and then non-radiatively transfers that energy to an "acceptor" dye, which then lases. This technique can improve the laser's efficiency and shift the output wavelength. The photophysical properties of a 7-diethylamino coumarin derivative with a heteroaryl substitution at the 3-position have been studied for their suitability in ETDL systems. researchgate.net Using coumarin 1 as a donor dye, this derivative was found to lase successfully in the blue-green region of the visible spectrum in a dimethylsulfoxide solution. researchgate.net The mechanism of energy transfer in such systems is predominantly through resonance transfer, and both experimental and theoretical values for the energy transfer rate constant (kET) and the critical transfer distance (R0) have been determined to understand this process. researchgate.net

Optimization of Laser Dye Properties and Stability

A significant challenge in the application of coumarin dyes in lasers is their limited photostability, as they can degrade under intense laser light. azooptics.com The byproducts of this degradation can absorb at the lasing wavelength, which diminishes the laser's output. azooptics.com Research has focused on modifying the basic coumarin structure to enhance its stability and performance. For example, replacing the basic chromophore with heterocyclic analogues like aza-quinolone or aza-coumarin has been explored to improve dye characteristics. azooptics.com The introduction of different functional groups at various positions on the coumarin ring can significantly influence the dye's fluorescence properties. azooptics.com However, the beam intensity of coumarin laser dyes can be limited by saturation and photo-quenching effects at high pump powers. azooptics.com

Solid-State Dye Laser Applications

The integration of laser dyes into solid-state matrices offers several advantages over liquid dye solutions, including compactness, ease of handling, and reduced environmental hazard. Coumarin derivatives are considered valuable components for developing new materials for solid-state dye lasers. researchgate.net The strong fluorescence of these dyes in the solid state is a key requirement for this application. Research into the solid-state fluorescence properties and crystal structures of 7-(diethylamino)coumarin derivatives provides the fundamental understanding needed to design efficient solid-state laser systems. researchgate.net

Development of Fluorescent Sensors and Dyes

The compound 2H-1-Benzopyran-2-one, 7-(diethylamino)-, commonly known as 7-(diethylamino)coumarin, and its derivatives are a cornerstone in the development of advanced fluorescent materials. rsc.org The inherent photophysical properties of the 7-(diethylamino)coumarin scaffold, characterized by strong fluorescence and high quantum yields, make it an ideal platform for creating sensors and dyes. researchgate.net These compounds possess an electron-donating diethylamino group at the 7-position and an electron-accepting lactone group, which together facilitate an efficient intramolecular charge transfer (ICT) upon photoexcitation. rsc.org This ICT process is highly sensitive to the local environment, a characteristic that is exploited in the design of sophisticated molecular probes. rsc.orgnih.gov

The versatility of the coumarin core allows for synthetic modifications at various positions, enabling the fine-tuning of its spectral properties and reactivity. researchgate.netnih.gov By introducing specific functional groups, researchers have developed a wide array of 7-(diethylamino)coumarin-based molecules that can act as fluorescent labels for biomolecules, laser dyes, and chemosensors for detecting specific ions and molecules. researchgate.netabcam.comprezi.com For instance, derivatives can be engineered to be thiol-reactive for protein labeling or to act as derivatization reagents for analyzing carboxylic acids with high sensitivity. abcam.comresearchgate.net The modification of the coumarin backbone can also shift the emission to the deep-red and near-infrared (NIR) region, which is advantageous for biological imaging applications due to deeper tissue penetration and reduced autofluorescence. nih.gov

Design of Environment-Sensitive Membrane Probes

The significant change in dipole moment between the ground and excited states of 7-(diethylamino)coumarin derivatives makes them exceptionally sensitive to the polarity and viscosity of their surrounding medium. rsc.org This solvatochromism, where the emission wavelength and intensity change with solvent polarity, is the fundamental principle behind their use as environment-sensitive membrane probes. These probes can report on the local properties of complex and heterogeneous systems like biological membranes and micelles. rsc.orgrsc.org

A key phenomenon observed in these dyes is the formation of a twisted intramolecular charge transfer (TICT) state. rsc.org In polar environments, the photoexcited molecule can relax into a TICT state where the diethylamino group is twisted relative to the coumarin plane. This process is highly dependent on the polarity and viscosity of the environment and results in a large Stokes shift. rsc.org

Research on 7-(diethylamino)coumarin-3-carboxylic acid N-succinimidyl ester (7-DCCAE) within reverse micelles—nanoscale water pools in a non-polar solvent that mimic biological membranes—demonstrates this application. rsc.org

Probe Location and Sensitivity : The hydrophobic nature of the 7-DCCAE molecule causes it to localize within the micellar interface. rsc.org

Spectral Shifts : The fluorescence emission of the probe shows a Red Edge Excitation Shift (REES) in the reverse micelles, which decreases as the size of the water pool increases, indicating a change in the local environment's polarity and hydration. rsc.org

Dynamics : Time-resolved fluorescence studies show that the solvent relaxation dynamics around the probe are much slower in the confined environment of the reverse micelle compared to bulk water. The rotational motion of the dye is also hindered and varies with the water content of the micelle. rsc.org

These findings underscore how 7-(diethylamino)coumarin derivatives can be designed as sophisticated probes to map the microenvironment of lipid membranes, reporting on local polarity, hydration, and molecular mobility. The photophysical properties of another derivative, 7-(diethylamino)coumarin-3-carboxylic acid (7-DCCA), have also been shown to be dependent on the structural features of different solvents and the nanocavities of cyclodextrins. nih.gov

| Derivative | Application | Key Finding | Reference |

| 7-(diethylamino)coumarin-3-carboxylic acid N-succinimidyl ester (7-DCCAE) | Environment-sensitive probe in reverse micelles | Exhibits Red Edge Excitation Shift (REES) and sensitivity to water pool size, indicating changes in local polarity and hydration. | rsc.org |

| 7-(diethylamino)coumarin-3-carboxylic acid (7-DCCA) | Environment-sensitive probe in solvents and cyclodextrins | Photophysical properties (quantum yield, lifetime) are strongly influenced by solvent structure and complex formation with cyclodextrins. | nih.gov |

Ratiometric Fluorescent Probe Development

Ratiometric fluorescent probes offer a significant advantage over single-intensity sensors by providing a built-in self-calibration. They measure the ratio of fluorescence intensity at two different wavelengths, which minimizes inaccuracies caused by probe concentration, photobleaching, or instrumental variations. 7-(diethylamino)coumarin is an excellent fluorophore for constructing such probes because its emission can be effectively modulated through chemical reactions that alter its ICT character. nih.gov

A prominent strategy involves creating a hybrid molecule where the 7-(diethylamino)coumarin donor is linked to an acceptor, establishing a new, longer-wavelength ICT band. A chemical reaction with a specific analyte can then disrupt this extended conjugation, turning off the long-wavelength emission and restoring the original, shorter-wavelength fluorescence of the coumarin. nih.gov

Example 1: Ratiometric Probe for Hydrogen Peroxide (H₂O₂) A hemicyanine hybrid probe (ACou-Ind), consisting of a 7-(diethylamino)coumarin (ACou) donor and a cationic indolenium (Ind) acceptor, has been developed for H₂O₂ detection. nih.gov

Mechanism : In its native state, the probe exhibits a red fluorescence due to the ICT from the coumarin to the indolenium. Under basic conditions, H₂O₂ reacts with the probe via an epoxidation process. This reaction breaks the vinyl linkage between the donor and acceptor, disrupting the ICT pathway. nih.gov

Ratiometric Response : The disruption of the ICT quenches the red emission and simultaneously "turns on" the characteristic blue fluorescence of the parent coumarin moiety. This distinct color change from red to blue provides a clear ratiometric signal for the presence of H₂O₂. nih.gov

Example 2: Ratiometric Probe for Cyanide (CN⁻) Another derivative, 2-{2-[7-(Diethylamino)-2-oxo-2H-1-benzopyran-3-yl]ethenyl}-1,3,3-trimethyl-3H-indolium iodide, functions as a ratiometric fluorescent dye for cyanide. sigmaaldrich.com

Mechanism : The probe is designed so that the nucleophilic addition of cyanide to the molecule alters the electronic structure.

Ratiometric Response : This interaction leads to a significant shift in the emission wavelength, allowing for quantitative ratiometric determination of cyanide concentration. The probe has an excitation at 406 nm and an emission at 542 nm in the presence of cyanide. sigmaaldrich.com

| Probe | Analyte | Mechanism | Emission Shift | Reference |

| ACou-Ind Hybrid | Hydrogen Peroxide (H₂O₂) | Epoxidation disrupts the Internal Charge Transfer (ICT) pathway. | Red emission turns off, blue coumarin emission turns on. | nih.gov |

| 2-{2-[7-(Diethylamino)-2-oxo-2H-1-benzopyran-3-yl]ethenyl}-1,3,3-trimethyl-3H-indolium iodide | Cyanide (CN⁻) | Nucleophilic addition of cyanide to the probe. | Emission maximum at 542 nm in the presence of cyanide. | sigmaaldrich.com |

Biomedical and Biological Research Applications

Fluorescent Probes and Imaging Agents

7-Diethylaminocoumarin derivatives serve as versatile fluorescent chromophores for the development of advanced optical probes. jk-sci.com Their core structure can be readily modified, allowing for the synthesis of a wide range of derivatives with tunable optical properties suitable for detecting specific analytes like metal ions and anions. jk-sci.combohrium.comossila.com The emission spectra of these derivatives typically range from 380 nm to 550 nm, a span that is highly suitable for bioimaging. ossila.com Key attributes such as a large Stokes shift, which minimizes spectral overlap, and good photostability contribute to their reliable performance in fluorescence imaging. jk-sci.com

Biological Imaging and Visualization of Cellular Processes

The inherent fluorescence of 7-diethylaminocoumarin derivatives makes them valuable tools for the visualization of cellular structures and dynamic processes. chim.it Their favorable characteristics, such as high quantum yield, stability, and biological compatibility, have led to their widespread application in cellular imaging. scispace.com Derivatives of 7-diethylaminocoumarin are employed as fluorescent bioprobes that can precisely stain cells and multicellular models, enabling detailed analysis of biological activities. chim.it For instance, coumarin-drug conjugates have been developed to monitor the release of therapeutic agents within cells. researchgate.net The ability of benzo[g]coumarin analogues, a type of extended coumarin (B35378) derivative, to absorb and emit light at longer wavelengths (red and near-infrared) is particularly advantageous for achieving deeper penetration and clearer images in cellular and tissue imaging. scispace.com Researchers have also developed probes based on 7-diethylaminocoumarin for the detection of specific biological molecules and ions, such as biological thiols and pyrophosphate (PPi), within living cells. rsc.orgrsc.org